1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole
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Overview
Description
1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a prop-2-yn-1-yl group at the 4-position
Preparation Methods
The synthesis of 1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the 4-position, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide.
Scientific Research Applications
1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Comparison with Similar Compounds
1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole can be compared to other similar compounds, such as:
1-Methyl-3-(prop-2-yn-1-yl)-1H-imidazole: This compound has a similar structure but features an imidazole ring instead of a pyrazole ring. It exhibits different chemical reactivity and biological activity.
1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrrole: This compound contains a pyrrole ring and shares the prop-2-yn-1-yl substituent. It is used in different applications due to its distinct electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-methyl-4-prop-2-ynylpyrazole |
InChI |
InChI=1S/C7H8N2/c1-3-4-7-5-8-9(2)6-7/h1,5-6H,4H2,2H3 |
InChI Key |
PCQIPKHNQIBHOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC#C |
Origin of Product |
United States |
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